(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
CAS No.: 87585-03-3
Cat. No.: VC0195249
Molecular Formula: C21H28O3
Molecular Weight: 328.46
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87585-03-3 |
|---|---|
| Molecular Formula | C21H28O3 |
| Molecular Weight | 328.46 |
| IUPAC Name | (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19+,20+,21+/m1/s1 |
| SMILES | CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
| Appearance | Off-White to Pale Yellow Solid |
| Melting Point | >206°C |
Introduction
Chemical Identity and Nomenclature
The compound (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one belongs to the steroid family, specifically a derivative of cyclopenta[a]phenanthrene with multiple stereogenic centers. The systematic IUPAC name reflects its complex three-dimensional structure with specific stereochemistry at seven chiral centers (positions 6S, 8R, 9S, 10R, 13S, 14S, and 17R).
Identification Parameters
The compound is identified by several key parameters that enable precise characterization in scientific and regulatory contexts:
| Parameter | Value |
|---|---|
| CAS Number | 87585-03-3 |
| Molecular Formula | C21H28O3 |
| Molecular Weight | 328.46 g/mol |
| IUPAC Name | (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19+,20+,21+/m1/s1 |
| SMILES | CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
The compound is also known by several synonyms that reflect its relationship to well-known pharmaceutical agents :
-
6alpha-Hydroxy Norgestrel
-
6alpha-Hydroxylevonorgestrel
-
Levonorgestrel Impurity G (6-alpha-Hydroxy Levonorgestrel)
-
13-Ethyl-6alpha,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
Structural Characteristics
The molecular structure of (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one features a tetracyclic skeleton characteristic of steroid compounds, with several important functional groups that define its chemical and biological properties .
Key Structural Features
The compound contains several distinctive structural elements:
-
A cyclopenta[a]phenanthrene core structure (tetracyclic steroid framework)
-
A ketone (3-one) group at position 3
-
Hydroxyl groups at positions 6 and 17
-
An ethynyl (C≡CH) substituent at position 17
-
An ethyl group at position 13
-
Specific stereochemistry at seven chiral centers
This unique combination of functional groups and stereochemistry contributes to the compound's specific chemical reactivity and potential biological activity. The presence of the 6-hydroxyl group distinguishes it from the related compound Norgestrel (Levonorgestrel), making it an important impurity or metabolite in pharmaceutical contexts .
Physical and Chemical Properties
The physical and chemical properties of (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one provide crucial information for its identification, handling, and quality control in laboratory and industrial settings.
Physical Properties
Based on analytical data and reference standards, the compound exhibits the following physical properties:
Chemical Reactivity
The compound's chemical reactivity is primarily determined by its functional groups:
Due to these reactive groups, special handling and storage conditions (refrigeration at 2-8°C) are recommended to maintain the compound's integrity .
Pharmaceutical Relevance
The compound (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one holds significant importance in pharmaceutical research and development, particularly in the context of contraceptive medications.
Relationship to Etonogestrel
Analytical Methods for Identification and Quantification
Various analytical techniques are employed for the identification and quantification of (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one in pharmaceutical samples and research contexts.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) represent the primary analytical techniques for the separation and quantification of this compound in pharmaceutical formulations. These methods typically employ:
-
Reversed-phase chromatography with C18 or similar stationary phases
-
UV detection at wavelengths specific to the chromophores present in the structure
-
Mass spectrometric detection for enhanced sensitivity and specificity
-
Gradient elution with suitable mobile phases to achieve optimal separation from related compounds
Spectroscopic Techniques
Several spectroscopic methods contribute to the comprehensive characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and stereochemical assignment
-
Infrared (IR) spectroscopy for functional group identification
-
Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
-
UV-Visible Spectroscopy for chromophore characterization
These complementary analytical approaches provide a robust framework for the identification, structural confirmation, and purity assessment of the compound in various contexts.
Applications in Research and Industry
The compound (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one serves multiple purposes in pharmaceutical research and the contraceptive industry.
Reference Standard in Quality Control
Synthesis and Production
The synthesis of (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one typically involves multi-step processes starting from suitable steroid precursors.
General Synthetic Approaches
While specific synthetic routes may vary depending on starting materials and desired scale, general approaches to this compound often include:
-
Starting with a suitable steroid backbone (often derived from natural sources)
-
Introduction of the ethynyl group at C-17 position
-
Hydroxylation at the C-6 position with the required stereochemistry
-
Adjustment of oxidation states at various positions
-
Protection/deprotection strategies for controlling selectivity
The compound's relationship to Etonogestrel and Levonorgestrel suggests that it may be produced either as a synthetic intermediate in the production of these contraceptives or as a result of specific hydroxylation of the parent compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume